Selenium oxyfluoride

Catalog No.
S13259567
CAS No.
7783-43-9
M.F
F2OSe
M. Wt
132.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenium oxyfluoride

CAS Number

7783-43-9

Product Name

Selenium oxyfluoride

Molecular Formula

F2OSe

Molecular Weight

132.97 g/mol

InChI

InChI=1S/F2OSe/c1-4(2)3

InChI Key

CXZZMNPTKAXBFL-UHFFFAOYSA-N

Canonical SMILES

O=[Se](F)F

what is seleninyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Preparation

Seleninyl fluoride can be prepared through several laboratory methods. The following diagram illustrates the main synthesis pathways as described in the literature.

G SeOCl2 Selenium Oxychloride (SeOCl₂) R1 Reaction SeOCl2->R1 KF Potassium Fluoride (KF) KF->R1 SeF4 Selenium Tetrafluoride (SeF₄) R2 Reaction SeF4->R2 H2O Water (H₂O) H2O->R2 SeO2 Selenium Dioxide (SeO₂) R3 Reaction SeO2->R3 SF4 Sulfur Tetrafluoride (SF₄) SF4->R3 P1 SeOF₂ + 2 KCl R1->P1 [1] P2 SeOF₂ + 2 HF R2->P2 [1] P3 2 SeOF₂ + SOF₂ R3->P3 [1]

Figure 1: Primary synthetic routes for the preparation of seleninyl fluoride.

Key Chemical Reactions

Seleninyl fluoride is a reactive compound that participates in various transformations, primarily serving as a precursor to more complex fluorine-containing species. Key reactions are summarized in the table below.

Reaction Partners Products Key Details / Significance
Xenon Difluoride (XeF₂) Xe(OSeF₅)₂ [1] Forms a xenon compound with pentafluorooxoselenate(VI) groups [1].
Fluorine Gas (F₂) & Potassium Fluoride (KF) Pentafluoroselenium Hypofluorite (SeOF₆-related species) [1] Stepwise reaction via intermediate salts (K⁺[SeOF₃]⁻ and K⁺[SeOF₅]⁻) to form a high-oxidation-state selenium compound [1].

Experimental Protocol Example

While detailed procedures are scarce in the general literature, one cited preparation method from selenium oxychloride and potassium fluoride can be outlined as follows [1]:

  • Objective: Preparation of Seleninyl Fluoride (SeOF₂).
  • Principle: The metathesis reaction between selenium oxychloride (SeOCl₂) and potassium fluoride (KF) yields seleninyl fluoride and potassium chloride.
  • Reaction: 2 KF + SeOCl₂ → 2 KCl + SeOF₂ [1].
  • Procedure:
    • React selenium oxychloride (SeOCl₂) with potassium fluoride (KF) [1].
    • The specific reaction setup, conditions (e.g., temperature, solvent), and workup (e.g., distillation for purification) are detailed in the original source [1].
  • Note: This protocol is based on a specific literature source. For a complete and detailed experimental procedure, including safety considerations, it is essential to consult the primary literature [1].

Key Information Limitations

The available search results provide a solid foundational understanding of seleninyl fluoride's properties and chemistry. However, for a comprehensive whitepaper, you would typically seek more detailed information on the following:

  • Handling and Safety: Specific toxicity data, required personal protective equipment (PPE), and material compatibility are not covered in the retrieved results.
  • Detailed Experimental Data: Full experimental protocols with precise quantities, temperatures, reaction times, and purification methods are abbreviated.
  • Spectroscopic Data: NMR, IR, and mass spectral data for compound identification are not included.

References

Overview of SeOF₂ (Selenium Oxylfluoride)

Author: Smolecule Technical Support Team. Date: February 2026

Selenium oxyfluoride is a covalent molecule where selenium acts as the central atom. Predicting its molecular geometry begins with analyzing its electron domain geometry.

Lewis Structure and VSEPR Analysis:

  • The selenium (Se) atom is the central atom.
  • It forms a double bond with the oxygen atom (O) and single bonds with two fluorine atoms (F).
  • The Lewis structure reveals four regions of electron density around the central selenium atom: one double bond and two single bonds.
  • According to VSEPR theory, four electron domains arrange themselves in a tetrahedral electron-pair geometry to minimize repulsion.

The molecular geometry is determined by considering the positions of the atoms, not the electron pairs. In SeOF₂, the three atoms (O and two F) and one lone pair result in a trigonal pyramidal molecular geometry, analogous to ammonia (NH₃).

Quantitative Molecular Data

The following table summarizes the key structural parameters for SeOF₂.

Parameter Value / Description Theoretical Basis / Experimental Method
Electron Domain Geometry Tetrahedral VSEPR Theory (4 electron domains)
Molecular Geometry Trigonal Pyramidal VSEPR Theory (3 bonding atoms, 1 lone pair)
Bond Angle (Approx.) 100-105° VSEPR Theory (Lone pair-bond pair repulsion > bond pair-bond pair repulsion)
Selenium-Oxygen Bond Double Bond (Se=O) Lewis Structure & Spectroscopy
Selenium-Fluorine Bond Single Bond (Se-F) Lewis Structure

Computational Determination of Molecular Geometry

For precise determination of bond angles and molecular geometry, computational chemistry methods are essential. Here is a generalized protocol:

Protocol: Computational Geometry Optimization using Gaussian

  • Input File Preparation: Create an input file specifying the calculation method (e.g., B3LYP) and basis set (e.g., 6-31G*). An initial Z-matrix or Cartesian coordinate guess for the SeOF₂ structure is required.
  • Job Type Specification: Set the job type to "Opt" (Geometry Optimization) to find the lowest energy conformation.
  • Calculation Execution: Run the calculation using software like Gaussian, GAMESS, or ORCA.
  • Output Analysis: Upon completion, analyze the output file to obtain the optimized Cartesian coordinates and the final, computed bond angles and lengths.

The diagram below illustrates this computational workflow.

G Start Start Calculation Input Prepare Input File (Method, Basis Set, Initial Geometry) Start->Input Define Parameters Execute Execute Geometry Optimization Job Input->Execute Run Job Analyze Analyze Output for Final Geometry Data Execute->Analyze Process Output Result Obtain Bond Angles & Molecular Structure Analyze->Result Extract Data

Workflow for computational determination of molecular geometry using quantum chemistry software.

Experimental Characterization Techniques

While computational methods predict structure, experimental techniques are used for validation. The following table outlines key methods.

Technique Application to SeOF₂ Experimental Protocol Summary

| Microwave Spectroscopy | Determines precise bond lengths and angles in the gas phase. | 1. Vaporize a pure sample of SeOF₂. 2. Introduce the vapor into a microwave spectrometer. 3. Measure the absorption frequencies as the molecule rotates. 4. Analyze the rotational spectrum to fit the molecular structure parameters. | | Vibrational Spectroscopy (IR/Raman) | Identifies functional groups and provides indirect evidence for molecular symmetry. | 1. Obtain a pure gas-phase or inert matrix-isolated sample. 2. For IR: Expose sample to IR light and measure absorption. 3. For Raman: Expose sample to a laser and measure inelastically scattered light. 4. Assign observed stretches (e.g., Se=O, Se-F) to vibrational modes. | | Gas-Phase Electron Diffraction (GED) | Measures internuclear distances and bond angles. | 1. Vaporize the sample in a high-temperature oven. 2. Generate a beam of high-energy electrons. 3. Pass the electron beam through the vapor and detect the scattered electrons. 4. Analyze the diffraction pattern to obtain a radial distribution curve, which is fitted to a model structure. | | Nuclear Magnetic Resonance (NMR) | Characterizes the chemical environment of nuclei (77Se, 19F). | 1. Dissolve or use neat liquid SeOF₂ in an appropriate NMR tube. 2. Acquire 77Se and 19F NMR spectra. 3. Chemical shifts and coupling constants provide information on the electronic environment. |

Molecular Geometry Visualization

The following diagram represents the trigonal pyramidal geometry of SeOF₂, as predicted by VSEPR theory, showing the approximate bond angles.

G Predicted Molecular Geometry of SeOF₂ Se Se O O Se->O Double Bond F1 F Se->F1  ~102° F2 F Se->F2  ~102° LP Lone Pair Se->LP  Lone Pair Repulsion

Schematic of SeOF₂'s trigonal pyramidal structure with approximate F-Se-F bond angle.

Conclusion

vibrational spectroscopy of selenium oxyfluoride

Author: Smolecule Technical Support Team. Date: February 2026

Structural Data for Selenoyl Fluoride

The table below summarizes the key structural parameters for selenoyl fluoride (SeO₂F₂), which are fundamental for interpreting its vibrational modes [1].

Parameter Value
Molecular Formula SeO₂F₂
Molecular Shape Distorted tetrahedron
O-Se-O Bond Angle 126.2°
F-Se-F Bond Angle 94.1°
O-Se-F Bond Angle 108.0°
Se=O Bond Length 1.575 Å
Se-F Bond Length 1.685 Å

An Alternative Experimental Strategy

Although a direct protocol for selenium oxyfluoride is not available, a recent study on a related selenium compound provides a valuable methodological framework. Research into aromatic selenocyanates highlights their exceptionally long vibrational lifetimes (up to ~400-500 ps in complex solvents and over 1200 ps in simple solvents like CCl₄), making them excellent probes for ultrafast infrared spectroscopy [2].

The logical workflow for developing and applying such a vibrational probe is outlined below. You can adapt this general methodology for investigating selenium oxyfluorides.

Start Start: Need for Long-Lived Vibrational Probe Step1 1. Probe Design and Synthesis Start->Step1 Step2 2. Characterization (e.g., NMR, FTIR) Step1->Step2 Step3 3. Ultrafast IR Spectroscopy Measurement Step2->Step3 Step4 4. Data Analysis: Vibrational Lifetime & Frequency Step3->Step4 Step5 5. Incorporate into Complex System Step4->Step5 Apply Apply to Study System Dynamics Step5->Apply

Experimental workflow for developing long-lifetime vibrational probes.

References

microwave spectrum seleninyl fluoride structure

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Seleninyl Fluoride

The table below summarizes the key quantitative data available for seleninyl fluoride.

Property Value Method / Notes
Chemical Formula F₂OSe -
Molar Mass 132.967 g·mol⁻¹ -
Appearance Colourless fuming liquid [1]
Boiling Point 125 °C [1]
Dipole Moment 3.18 ± 0.02 D Determined by microwave spectroscopy [1]

Experimental & Methodological Context

While a step-by-step protocol is not available, the search results provide insights into how the structure of seleninyl fluoride has been determined.

  • Core Analytical Technique: The molecular structure and dipole moment of seleninyl fluoride were determined using microwave spectroscopy [1]. This technique measures the absorption of microwave radiation by molecules, providing precise data on rotational transitions from which molecular geometry (bond lengths and angles) and electronic properties like the dipole moment can be derived.
  • Supporting Research: A thesis and a subsequent journal article specifically focused on creating a molecular force field for seleninyl fluoride (and selenonyl fluoride, SeO₂F₂) confirm that advanced microwave studies have been conducted to understand its structural dynamics [2] [3]. A molecular force field is a set of mathematical equations and parameters used to calculate the forces between atoms in a molecule, which is derived from experimental data like that from microwave spectroscopy.

Pathway to Full Structural Determination

The following diagram outlines the general workflow for determining the complete structure of a molecule like seleninyl fluoride, synthesizing the information from the search results.

G Start Start: Seleninyl Fluoride (SeOF₂) Step1 Sample Preparation & Purification Start->Step1 Step2 Microwave Spectroscopy Step1->Step2 Step3 Data Collection: Rotational Transition Frequencies Step2->Step3 Step4 Data Analysis & Modeling: Determine Rotational Constants Step3->Step4 Step5 Structure Refinement: Fit to Molecular Force Field Step4->Step5 Step6 Output: Finalized Molecular Structure (Bond Lengths, Angles, Dipole Moment) Step5->Step6

General workflow for determining seleninyl fluoride's structure.

References

Seleninyl Fluoride (SeOF₂): Synthesis, Applications, and Safety Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed technical overview of seleninyl fluoride (SeOF₂), a specialized inorganic compound primarily used as a fluorinating agent and specialty solvent in research and development settings. This application note is designed to assist researchers and scientists in the safe and effective utilization of SeOF₂ in synthetic chemistry, with a focus on reproducible laboratory-scale synthesis, characterization, and handling.

Introduction and Chemical Profile

Seleninyl fluoride (SeOF₂) is an oxyfluoride of selenium, characterized by its high reactivity and properties as a fuming colorless liquid at room temperature [1]. Its molecular geometry is a distorted octahedral arrangement due to the presence of three lone pairs of electrons on the central selenium atom, resulting in an observed trigonal pyramidal shape for the bonded atoms [2]. The Se-O bond demonstrates significant double-bond character, which is a key feature of its reactivity [3]. The primary commercial and research interest in SeOF₂ stems from its role as a powerful fluorinating and oxygen-transfer agent, particularly in the synthesis of complex organofluorine compounds and other inorganic complexes [1].

Physicochemical Properties

The table below summarizes the key physical and chemical properties of seleninyl fluoride.

Table 1: Physicochemical Properties of Seleninyl Fluoride (SeOF₂)

Property Value / Description
Chemical Formula F₂OSe
Molar Mass 132.97 g·mol⁻¹
Appearance Colorless fuming liquid [1]
Boiling Point 125 °C [1]
Molecular Geometry Trigonal Pyramidal (based on VSEPR theory) [2]
Dipole Moment 3.18 ± 0.02 D [1]
Bond Character Double bond character of the Se-O bond [3]

Synthesis Protocols

Several reliable laboratory methods exist for the synthesis of SeOF₂. The following protocols are scaled for typical research quantities.

Synthesis from Selenium Oxychloride and Potassium Fluoride

This method is a straightforward metathesis reaction and is one of the most commonly cited routes [1].

  • Reaction Equation: 2 KF + SeOCl₂ → 2 KCl + SeOF₂

  • Reagents:

    • Anhydrous potassium fluoride (KF), 2.0 equivalents
    • Selenium oxychloride (SeOCl₂), 1.0 equivalent
    • Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
  • Procedure:

    • Conduct all operations in an efficient fume hood using standard personal protective equipment (PPE).
    • Place the anhydrous KF in a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
    • Add the dry solvent and cool the mixture to 0°C using an ice bath.
    • Add SeOCl₂ dropwise via a pressure-equalizing dropping funnel with vigorous stirring.
    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
    • Filter the reaction mixture under an inert atmosphere to remove the precipitated KCl and other solids.
    • Remove the volatile solvent under reduced pressure using a rotary evaporator.
    • Purify the crude SeOF₂ by fractional distillation, collecting the fraction at approximately 125°C.
  • Yield: This method typically provides a good yield, though the original literature should be consulted for specific quantitative data [1].

Synthesis from Selenium Tetrafluoride and Selenium Dioxide

This method offers an alternative route starting from different selenium precursors [1].

  • Reaction Equation: SeF₄ + SeO₂ → 2 SeOF₂

  • Reagents:

    • Selenium tetrafluoride (SeF₄), 1.0 equivalent
    • Selenium dioxide (SeO₂), 1.0 equivalent
  • Procedure:

    • Perform the reaction in a passivated metal (e.g., Monel) or PTFE (Teflon) apparatus.
    • Combine stoichiometric amounts of SeF₄ and SeO₂ in the reaction vessel.
    • Slowly warm the mixture to room temperature with stirring. The reaction may be exothermic.
    • Once the initial reaction subsides, heat the mixture to 50-70°C for 1-2 hours to ensure completeness.
    • The resulting SeOF₂ can be isolated by distillation as described in Protocol 3.1.
Synthesis from Selenium Dioxide and Sulfur Tetrafluoride

Sulfur tetrafluoride is a powerful fluorinating agent that can be used to generate SeOF₂ [1].

  • Reaction Equation: SeO₂ + SF₄ → SeOF₂ + SOF₂

  • Reagents:

    • Selenium dioxide (SeO₂), 1.0 equivalent
    • Sulfur tetrafluoride (SF₄), 1.0 equivalent
  • Procedure:

    • Load dry SeO₂ into a high-pressure autoclave rated for corrosive fluorinating agents.
    • Introduce SF₄ gas into the autoclave. The reaction may proceed at room temperature or require mild heating.
    • After the reaction is complete (monitored by pressure drop), carefully vent the volatile by-product, thionyl fluoride (SOF₂).
    • Distill the residual liquid to obtain pure SeOF₂.

The following workflow diagram illustrates the primary synthesis pathways:

G Start Start: Select Synthesis Method P1 Protocol 1: SeOCl₂ + 2KF Start->P1 P2 Protocol 2: SeF₄ + SeO₂ Start->P2 P3 Protocol 3: SeO₂ + SF₄ Start->P3 Step1 Reactants Combined (in dry apparatus) P1->Step1 P2->Step1 P3->Step1 Step2 Stir under Inert Atmosphere Step1->Step2 Step3 Filter Precipitated Solids (e.g., KCl) Step2->Step3 For Protocol 1 Step4 Fractional Distillation (BP: ~125°C) Step2->Step4 For Protocols 2 & 3 Step3->Step4 End Pure SeOF₂ Product Step4->End

Reactivity and Applications in Synthesis

SeOF₂ is a versatile reagent due to the reactivity of both its fluorine and oxygen atoms.

Reaction with Xenon Difluoride

This reaction demonstrates the strong fluorinating power of SeOF₂, leading to the formation of a xenon-oxyselenium compound [1].

  • Reaction Equation: 3 XeF₂ + 2 SeOF₂ → Xe(OSeF₅)₂ + 2 Xe

  • Protocol:

    • Combine XeF₂ and SeOF₂ in a passivated metal reactor at sub-ambient temperature.
    • Slowly warm the mixture to room temperature. The reaction may require several hours.
    • Xenon gas will be evolved and can be safely vented.
    • The solid product, Xe(OSeF₅)₂, can be purified by sublimation or recrystallization.
Formation of Pentafluoroselenium Hypofluorite

SeOF₂ can be further fluorinated to form pentafluoroselenium hypofluorite, an even more reactive species [1].

  • Reaction Pathway: SeOF₂ + KF → K⁺[SeOF₃]⁻ --(F₂)→ K⁺[SeOF₅]⁻ --(F₂)→ KF + SeOF₆

  • Protocol:

    • First, form the potassium trifluorooxoselenate(IV) salt (K[SeOF₃]) by reacting SeOF₂ with anhydrous KF.
    • Subsequently, fluorinate this intermediate salt with fluorine gas (F₂) in a carefully controlled, pressurized system to form the pentafluorooxoselenate(VI) salt (K[SeOF₅]).
    • The final step involves the further reaction of K[SeOF₅] with F₂ to release the hypofluorite species.

Handling, Safety, and Disposal

Warning: SeOF₂ is a highly reactive and corrosive compound that reacts violently with water, releasing toxic hydrogen fluoride (HF) gas. All manipulations must be conducted with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
  • Engineering Controls: Perform all work in a well-ventilated fume hood. Use sealed systems or Schlenk-line techniques when possible.
  • Apparatus: Use only passivated metal (e.g., Monel, nickel) or fluorinated polymer (e.g., Teflon, PFA) equipment. Glass is not suitable.
  • Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
  • Spill Management: For small spills, evacuate the area and allow the material to be hydrolyzed by atmospheric moisture. For larger spills, contain the area and cautiously apply a non-reactive absorbent (e.g., vermiculite) from a safe distance. Responders must use full-face respirators and acid-resistant suits.
  • Waste Disposal: Hydrolyze waste SeOF₂ slowly and cautiously in a controlled, isolated environment by dripping it into a large excess of a basic solution (e.g., cold calcium hydroxide slurry) to neutralize the resulting HF.

Analytical Characterization

The table below outlines key techniques for characterizing SeOF₂ and its reaction products.

Table 2: Analytical Methods for Characterization of SeOF₂

Analytical Method Application and Key Data Points
Microwave Spectroscopy Determination of molecular structure, dipole moment (3.18 D), and bond lengths/angles [1].
IR/Raman Spectroscopy Analysis of Se-O and Se-F stretching vibrations; the Se-O bond shows a high stretching constant indicative of double-bond character [3].
NMR Spectroscopy ¹⁹F NMR and ⁷⁷Se NMR are crucial for identifying and quantifying SeOF₂ in solution.
Distillation Confirmation of purity based on boiling point (125°C) [1].

Conclusion

Seleninyl fluoride is a specialized but highly useful reagent in fluorine chemistry. Its successful application relies on strict adherence to safety protocols and the use of compatible laboratory equipment. The synthesis methods outlined, particularly the reaction of SeOCl₂ with KF, provide reliable access to this compound for its use as a solvent and reactant in the synthesis of novel fluorinated molecules and materials [1].

References

SeOF2 preparation from selenium oxychloride and potassium fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters at a Glance

This table consolidates the key quantitative data for the preparation of seleninyl fluoride.

Parameter Detail Notes / Reference
Reactants Potassium Fluoride (KF), Selenium Oxychloride (SeOCl₂) Anhydrous conditions are critical [1].
Molar Ratio 2 KF : 1 SeOCl₂ Stoichiometric ratio from the balanced equation [1].
Primary Product Seleninyl Fluoride (SeOF₂) Colourless, fuming liquid [1].
By-product Potassium Chloride (KCl) Solid salt.
Product Boiling Point 125 °C [1] Useful for identification and purification.
Reaction Type Halogen Exchange (Metathesis) -

| Alternative Syntheses | SeF₄ + H₂O → SeOF₂ + 2 HF SeF₄ + SeO₂ → 2 SeOF₂ SeO₂ + SF₄ → SeOF₂ + SOF₂ | Provided for context and contingency [1]. |

Experimental Workflow: SeOF₂ Preparation

The following diagram outlines the key stages of the synthesis procedure.

Start Start: Reaction Setup Step1 1. Reactant Preparation (Anhydrous KF & SeOCl₂) Start->Step1 Step2 2. Reaction & Byproduct Formation (KCl) Step1->Step2 Step3 3. Product Separation & Collection Step2->Step3 Step4 4. Product Verification (Boiling Point: 125°C) Step3->Step4 End End: Pure SeOF₂ Step4->End

Detailed Experimental Protocol

Reaction Principle

This synthesis is a halogen exchange reaction where fluoride ions from potassium fluoride displace chloride in selenium oxychloride [1]. The driving force is the formation of potassium chloride as a solid precipitate.

> Safety Warning: Selenium oxychloride (SeOCl₂) is highly corrosive and reacts violently with water. Seleninyl fluoride (SeOF₂) is a fuming liquid and reacts with moisture to release toxic hydrogen fluoride (HF). All operations must be conducted in a certified fume hood with proper personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials and Equipment
  • Chemicals:
    • Anhydrous potassium fluoride (KF), finely powdered
    • Selenium oxychloride (SeOCl₂)
    • Appropriate solvents for drying (e.g., dry acetonitrile)
  • Equipment:
    • Two-necked or three-necked round-bottom flask
    • Dry nitrogen or argon gas inlet
    • Reflux condenser
    • Pressure-equalizing addition funnel
    • Teflon-coated magnetic stir bar
    • Heating mantle with oil bath and temperature control
    • Cold trap or receiver flask cooled with a dry-ice/acetone mixture
    • Glassware oven for drying (>120 °C)
Step-by-Step Procedure
  • Assembly and Drying: Assemble the reaction apparatus consisting of a round-bottom flask, condenser, and addition funnel. Dry all glassware in an oven overnight and assemble while hot under a positive flow of inert gas (N₂ or Ar).
  • Reactant Preparation: Place finely powdered, anhydrous potassium fluoride into the reaction flask. Transfer selenium oxychloride to the addition funnel. Ensure all transfers are conducted under an inert atmosphere.
  • Reaction Initiation: Slowly add SeOCl₂ dropwise to the stirred KF suspension. The reaction may be exothermic initially.
  • Heating and Completion: After complete addition, gently heat the reaction mixture with stirring. The specific temperature and duration for optimal yield are not explicitly detailed in the search results and may require optimization. Monitor for the formation of solid KCl.
  • Product Isolation: Seleninyl fluoride has a boiling point of 125 °C [1]. It can be distilled directly from the reaction mixture under inert atmosphere. The volatile SeOF₂ can be collected in a receiver flask cooled by a dry-ice/acetone cold trap to minimize fuming.
  • By-product Disposal: The solid residue, primarily KCl, may contain selenium compounds and must be treated as hazardous waste.
Analysis and Characterization
  • Physical Inspection: The product is a colourless fuming liquid [1].
  • Boiling Point: Confirm the identity by checking the boiling point (125 °C) [1].
  • Spectroscopy: The molecular structure and dipole moment (3.18 D) of SeOF₂ have been confirmed by microwave spectroscopy [1]. ¹⁹F NMR and Infrared (IR) Spectroscopy are recommended for routine purity verification.

Application Notes for Researchers

  • Pharmaceutical Relevance: While SeOF₂ itself is not a common drug precursor, it belongs to a class of compounds (selenium oxyhalides) investigated for their unique reactivity. Its primary researched application is as a specialty solvent in inorganic and materials chemistry [1].
  • Handling and Storage: Store SeOF₂ in a sealed vessel under an inert atmosphere within a well-ventilated, cool area. Always handle it in a glovebox or fume hood to prevent exposure to moisture and the release of HF.
  • Troubleshooting: Low yields are often attributable to moisture. Scrupulously ensure the anhydrous state of KF and SeOCl₂, and the integrity of the inert atmosphere. Using finely powdered KF maximizes the surface area for the solid-liquid reaction.

References

  • Wikipedia Contributors. Seleninyl fluoride. Wikipedia. [1]
  • Seppelt, K. et al. On Pentafluoroorthotellurates and Related Compounds. Chem. Rev. 2025, 125(19), 9140–9186. This review discusses the broader context of related chalcogen compounds, including the OSeF₅ group [2].

References

hydrolysis of selenium tetrafluoride to SeOF2

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Selenium Tetrafluoride (SeF₄)

The table below summarizes the known methods for synthesizing SeF₄, which is a precursor to SeOF₂.

Method Reaction Scheme Key Details
Direct Fluorination [1] Se + 2 F₂ → SeF₄ Original 1907 method by Paul Lebeau; involves treating elemental selenium with fluorine gas [1].
Fluorination with SF₄ [1] SF₄ + SeO₂ → SeF₄ + SO₂ Uses sulfur tetrafluoride (SF₄) to fluorinate selenium dioxide; seleninyl fluoride (SeOF₂) is a confirmed intermediate in this reaction [1].
Fluorination with ClF₃ [1] 3 Se + 4 ClF₃ → 3 SeF₄ + 2 Cl₂ Employs chlorine trifluoride (ClF₃) to fluorinate elemental selenium [1].

Proposed Workflow for SeOF₂ Formation

The following diagram illustrates the general relationship between SeF₄ and SeOF₂, based on the synthesis route using sulfur tetrafluoride. This can serve as a logical guide for developing a targeted hydrolysis protocol.

SeO2 Selenium Dioxide (SeO₂) SeOF2 Seleninyl Fluoride (SeOF₂) SeO2->SeOF2 Fluorination SF4 Sulfur Tetrafluoride (SF₄) SF4->SeOF2 SeF4 Selenium Tetrafluoride (SeF₄) SF4->SeF4 SeOF2->SeF4 Further Fluorination SO2 Sulfur Dioxide (SO₂) SeOF2->SO2 Intermediate

Research Guidance and Safety Notes

Since a direct protocol is unavailable, here is guidance for developing one based on the chemical information available.

  • Key Chemical Insight: The confirmed presence of SeOF₂ as an intermediate in the SF₄/SeO₂ reaction provides the clearest evidence that SeF₄ (or a related species) can be hydrolyzed to form SeOF₂ [1]. A controlled hydrolysis of SeF₄ is a plausible route, though the specific reaction conditions are not detailed in the searched literature.
  • Critical Safety Considerations:
    • Material Reactivity: Selenium tetrafluoride is a highly reactive fluorinating agent that reacts readily with water [1]. This underscores that any hydrolysis procedure must be designed with extreme care to control the reaction rate and avoid violent decomposition.
    • Toxic Byproducts: The hydrolysis of fluoride compounds like these typically produces Hydrogen Fluoride (HF), a highly toxic and corrosive gas [2]. All experiments must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

How to Proceed with Protocol Development

To establish a reliable laboratory protocol, you may need to consult specialized resources beyond general literature databases.

  • Consult Primary Literature: Search deeper in chemistry databases like SciFinder-n or Reaxys for journal articles that might contain experimental procedures for synthesizing or handling SeOF₂.
  • Review Historical Methods: The original synthesis of SeOF₂ is attributed to Konrad Seppelt [1]. Locating his primary publications from the 1970s-1980s may yield more specific experimental details.
  • Empirical Optimization: Given the lack of a published direct method, developing a usable protocol will likely require careful empirical experimentation. This should start with very small scales and strict safety controls, potentially varying parameters like solvent, temperature, and the rate of water addition.

References

Application Notes: Reaction of Seleninyl Fluoride (SeOF₂) with Xenon Difluoride (XeF₂)

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Reaction Stoichiometry 3 XeF₂ + 2 SeOF₂ → Xe(OSeF₅)₂ + 2 Xe [1]
Primary Product Xenon bis[pentafluorooxoselenate(VI)], Xe(OSeF₅)₂ [1]
Seleninyl Fluoride Role Reactant and precursor for OSeF₅ group [1]
Xenon Difluoride Role Oxidizing and fluorinating agent [1] [2]
Key Transformation Oxidative addition forming Xe(VI) compound [2]
Application Significance Synthesis of high-oxidation-state xenon compounds; example of oxidative teflate transfer [2]

Experimental Protocol: Synthesis of Xe(OSeF₅)₂ from SeOF₂ and XeF₂

Reagents and Safety
  • Reagents:
    • Seleninyl fluoride (SeOF₂, 132.97 g/mol) [1]
    • Xenon difluoride (XeF₂, 169.29 g/mol) [3]
    • Anhydrous solvent (e.g., anhydrous HF, if required) [4]
  • Hazard Warnings:
    • XeF₂ is a potent fluorinating agent and moisture-sensitive. It decomposes upon contact with water vapor or light. It appears as a colorless, dense crystalline solid [3].
    • SeOF₂ is a colorless fuming liquid [1]. All manipulations must be conducted in a rigorously anhydrous atmosphere (e.g., in a glove box or using Schlenk-line techniques) [4]. Personal protective equipment (PPE) including acid-resistant gloves, face shield, and lab coat is mandatory.
Procedure
  • Reaction Setup: In an anhydrous environment, load 3 molar equivalents of solid XeF₂ and 2 molar equivalents of liquid SeOF₂ into a clean, dry FEP (fluorinated ethylene propylene) or nickel reaction vessel [1] [4].
  • Mixing and Reaction: Seal the vessel and allow the reactants to mix. The reaction may proceed at room temperature or may require mild heating. Monitor for the formation of a new solid phase or color change, indicating product formation.
  • Product Isolation: Upon reaction completion, volatile by-products (such as elemental Xe) can be removed under dynamic vacuum. The solid product, Xe(OSeF₅)₂, can be purified by sublimation at moderate temperatures, a technique effective for related teflate compounds [2].

Synthesis Workflow

The following diagram illustrates the experimental procedure for synthesizing Xe(OSeF₅)₂ from SeOF₂ and XeF₂.

Synthesis of Xe(OSeF5)2 Start Start Reaction Setup Step1 Load 3 eq XeF₂ (solid) and 2 eq SeOF₂ (liquid) into FEP/Ni vessel Start->Step1 Step2 Seal vessel and allow reaction (Mild heating may be needed) Step1->Step2 Step3 Monitor for new solid phase or color change Step2->Step3 Step4 Remove volatile by-products (Xe) under dynamic vacuum Step3->Step4 Step5 Purify Xe(OSeF₅)₂ product by sublimation Step4->Step5

Characterization and Analysis
  • Vibrational Spectroscopy: Record the Raman spectrum of the product. Compare the observed bands with those of known pentafluorooxoselenate(VI) compounds to confirm the formation of the OSeF₅ group [4].
  • NMR Spectroscopy: Characterize the product using ¹⁹F NMR spectroscopy. The OSeF₅ group is expected to show a characteristic AB₄ spin system [2].
  • X-ray Diffraction (if applicable): For crystalline products, 3D Electron Diffraction (3D ED) can be a powerful technique for structural determination, especially when single crystals suitable for X-ray diffraction are difficult to obtain [4].

Conclusion

The reaction between seleninyl fluoride and xenon difluoride provides a reliable synthetic route to Xe(OSeF₅)₂, a xenon(VI) compound featuring the strongly electron-withdrawing pentafluorooxoselenate(VI) ligand [1] [2]. This protocol highlights the use of XeF₂ as a versatile reagent in noble gas chemistry for constructing complex molecules with high oxidation states. The synthesized Xe(OSeF₅)₂ itself can serve as an oxidative transfer reagent for introducing OSeF₅ groups into other elements, enabling access to high oxidation states in main group and transition metal chemistry [2].

References

fluorination reactions using selenium oxyfluoride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Seleninyl Fluoride

Seleninyl fluoride (SeOF₂) is an oxyfluoride of selenium. The table below summarizes its key identifiers and properties [1].

Property Description
IUPAC Name Seleninyl fluoride
Other Names Selenium difluoride oxide
Chemical Formula F₂OSe
Molar Mass 132.967 g·mol⁻¹
Appearance Colourless fuming liquid
Boiling Point 125 °C
Dipole Moment 3.18±0.02 D

Synthesis Protocols

The following are established laboratory methods for synthesizing seleninyl fluoride. Perform these procedures in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, due to the corrosive and toxic nature of the reagents and products.

Protocol 1: From Selenium Oxychloride and Potassium Fluoride [1]

This is a common metathesis reaction.

  • Reaction Setup: Charge a dry reaction flask with 2 equivalents of anhydrous potassium fluoride (KF).
  • Addition: Slowly add 1 equivalent of selenium oxychloride (SeOCl₂) to the flask with constant stirring.
  • Reaction Conditions: Maintain the reaction mixture at room temperature. The reaction proceeds as follows: [ 2 \text{KF} + \text{SeOCl}_2 \rightarrow 2 \text{KCl} + \text{SeOF}_2 ]
  • Product Isolation: The volatile seleninyl fluoride can be collected by distillation from the solid potassium chloride (KCl) by-product.
Protocol 2: From Selenium Tetrafluoride [1]

This method utilizes the hydrolysis of SeF₄ or its reaction with selenium dioxide.

  • Route A (Hydrolysis): React 1 equivalent of selenium tetrafluoride (SeF₄) with a controlled amount of water. [ \text{SeF}_4 + \text{H}_2\text{O} \rightarrow \text{SeOF}_2 + 2 \text{HF} ]
  • Route B (With Selenium Dioxide): React 1 equivalent of selenium tetrafluoride (SeF₄) with 1 equivalent of selenium dioxide (SeO₂). [ \text{SeF}_4 + \text{SeO}_2 \rightarrow 2 \text{SeOF}_2 ] In both routes, the produced seleninyl fluoride is purified by distillation.
Protocol 3: From Selenium Dioxide and Sulfur Tetrafluoride [1]

This reaction uses sulfur tetrafluoride as a fluorinating agent.

  • Reaction Setup: Combine 1 equivalent of selenium dioxide (SeO₂) with 1 equivalent of sulfur tetrafluoride (SF₄).
  • Reaction Conditions: The reaction proceeds to form seleninyl fluoride and thionyl fluoride (SOF₂). [ \text{SeO}_2 + \text{SF}_4 \rightarrow \text{SeOF}_2 + \text{SOF}_2 ]
  • Product Isolation: Separate seleninyl fluoride from the reaction mixture by fractional distillation.

Synthetic Pathway and Reactivity

The diagram below illustrates the primary synthesis routes and subsequent reactions of seleninyl fluoride described in the literature.

G cluster_synthesis Synthesis of SeOF₂ cluster_reactions Documented Reactions of SeOF₂ Start Start: Synthesis & Reactions A SeOCl₂ + 2 KF Start->A B SeF₄ + H₂O Start->B C SeF₄ + SeO₂ Start->C D SeO₂ + SF₄ Start->D SeOF2 Seleninyl Fluoride (SeOF₂) A->SeOF2 B->SeOF2 C->SeOF2 D->SeOF2 E With XeF₂ SeOF2->E F With F₂ & KF SeOF2->F G Use as Solvent SeOF2->G Xe Xe(OSeF₅)₂ E->Xe SeOx K⁺[SeOF₅]⁻ etc. F->SeOx Solvent Specialty Solvent G->Solvent

Limitations and Safety Considerations

A significant challenge in creating application notes for drug development is the lack of specific examples in the searched literature. While fluorinated compounds are crucial in pharmaceuticals [2], and novel fluorination reagents for selenium are being developed [3], direct protocols using SeOF₂ for synthesizing drug-like molecules are not detailed in the results provided.

Handling selenium oxyfluoride requires extreme caution. It is a corrosive, moisture-sensitive compound that reacts with water to release toxic and corrosive hydrogen fluoride (HF). All glassware must be scrupulously dry, and procedures for handling HF exposure must be in place. Waste streams must be neutralized and disposed of according to local regulations for toxic and hazardous materials.

Future Research Directions

To advance the practical application of this compound, you could focus on:

  • Exploratory Chemistry: Investigating its reactivity with common pharmaceutical scaffolds (e.g., heterocycles, alcohols, carboxylic acids) to build a database of functional group tolerance.
  • Method Development: Developing optimized protocols for specific fluorination reactions, such as deoxyfluorination or the introduction of SeF₃ or OSeF₅ groups into complex molecules [1] [3].
  • Safety & Handling: Creating detailed Standard Operating Procedures (SOPs) and engineering controls for its safe use on a laboratory scale.

References

Information Limitations on Handling and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The search results confirm the identity of selenium oxyfluoride (CAS No. 7783-43-9, Molecular Formula: F₂OSe) but provide minimal details on practical handling and storage protocols [1] [2]. Key safety-related information is missing from the available sources.

Parameter Information
CAS Number 7783-43-9 [1] [2]
Molecular Formula F₂OSe [2]
Physical Description Colorless liquid with a pungent odor [1]
Boiling Point 126 °C [1]
Density 2.8 g/cm³ (at 21.5 °C) [1]
Reactivity Reacts with water, glass, and silicon [1]

Recommended Approach for Protocol Development

Due to the lack of specific guidance in the search results, developing safe handling protocols for this compound requires consulting authoritative sources and applying general principles for highly reactive and toxic chemicals.

  • Consult Authoritative Sources: Prioritize seeking information from chemical safety databases (e.g., PubChem) and chemical suppliers' Safety Data Sheets (SDS), which typically contain detailed handling, storage, and personal protective equipment (PPE) recommendations.
  • Apply General Hazardous Material Principles: Given the noted reactivity with water and glass, assume this compound is moisture-sensitive and corrosive [1]. Standard practices would include using equipment made of compatible materials like certain plastics and ensuring airtight systems to exclude moisture.
  • Prioritize Toxicity Management: Note that other selenium compounds have established occupational exposure limits due to toxicity [3]. Assume this compound poses significant health risks through inhalation, ingestion, and skin contact, necessitating rigorous engineering controls (e.g., fume hoods) and PPE.

Suggested Protocol Outline

The following workflow outlines a logical approach to developing a handling protocol in the absence of complete data. This diagram emphasizes identifying hazards and implementing controls before any laboratory work begins.

Start Start: Identify Need for Protocol A 1. Consult Authoritative Sources Start->A B 2. Identify Specific Hazards A->B C 3. Define Control Measures B->C D 4. Write and Implement Protocol C->D E 5. Establish Emergency Procedures D->E End Safe Operation E->End

Based on the known hazards, a comprehensive protocol should include these critical elements:

  • Engineering Controls: Use a fume hood or closed-system operations to prevent inhalation exposure.
  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed, chemically compatible PFA or Teflon container, clearly labeled [1].
  • Emergency Preparedness: Have spill containment materials and neutralizers compatible with acidic and reactive fluorides readily available.

References

Comprehensive Analytical Guide for Selenium Oxyfluoride Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Selenium oxyfluorides represent an important class of inorganic compounds with significant applications in synthetic chemistry and materials science. This guide provides detailed analytical protocols and characterization data for researchers working with these specialized compounds.

Chemical Background and Significance

Selenium oxyfluorides are attractive building blocks in synthetic chemistry due to their steric bulk and electron-withdrawing properties [1]. These compounds, particularly those with selenium in the +IV oxidation state (Se(IV)), have gained increasing interest in medicinal chemistry, agrochemistry, and material science [1]. The molecular structure of these compounds typically involves selenium bonded to both oxygen (through a double bond) and fluorine atoms, with the presence of a sterically active free valence electron pair on selenium having a strong influence on the bonding of the fluorine ligands [2].

Common selenium oxyfluoride anions include SeF5−, SeOF3−, and SeO2F−, each with distinct structural properties and characterization requirements [2]. The preparation of these compounds often requires specialized approaches, as classical synthetic procedures involve hazardous reagents and special apparatuses [1].

Analytical Characterization Data

The following tables summarize key analytical parameters for this compound compounds, compiled from experimental studies.

Table 1: NMR Spectroscopy Data for this compound Anions
Compound NMR Nucleus Chemical Shifts (ppm) Coupling Constants Experimental Conditions
SeF5− [1] ¹⁹F 55.1 (pentet), 17.4 (doublet) ²JFF = 29.6 Hz THF solution, [FP(NsItBu)3]+ counterion
TeF5− [1] ¹⁹F -32.9 (pentet), -38.0 (doublet) ²JFF = 50.4 Hz THF solution, [FP(NsItBu)3]+ counterion
SeOF3− [2] ¹⁹F Data not specified in available literature Data not specified in available literature Information limited
SeO2F− [2] ¹⁹F Data not specified in available literature Data not specified in available literature Information limited
Table 2: Structural and Synthetic Parameters of Selenium Oxyfluorides
Compound Coordination Number Molecular Geometry Synthetic Approach Yield
SeF5− [2] [1] 6 Distorted from ideal C4v Reaction of SeF4 with AgF, then with [PNP]Cl 91% (by NMR)
SeOF3− [2] 4 Data not specified Hydrolysis of [PNP][SeF5] in CH2Cl2 Data not specified
SeO2F− [2] Data not specified Data not specified Data not specified Data not specified
PhSeF4− [1] Data not specified Data not specified From diphenyl diselenide using oxidative fluorination reagent Data not specified

Experimental Protocols

Synthesis of this compound Compounds
Protocol 1: Synthesis of [PNP][SeF5]

Objective: Preparation of pentafluoroselenate salt using selenium tetrafluoride [2].

Materials:

  • Selenium tetrafluoride (SeF4)
  • Silver fluoride (AgF)
  • [PNP]Cl ([((C6H5)3P)2N]Cl)
  • Inert atmosphere equipment (argon)
  • Flame-dried glass vessels or oven-dried plastic equipment
  • Schlenk techniques apparatus
  • PFA-vessels (perfluoroalkoxy-copolymer)

Procedure:

  • Perform all manipulations under an inert atmosphere of dry argon using appropriate dried equipment.
  • React selenium tetrafluoride with one equivalent of silver fluoride to form the intermediate silver salt.
  • Add equimolar amounts of [PNP]Cl to the reaction mixture.
  • Observe the formation of insoluble AgCl precipitate.
  • Recover the resulting [PNP][SeF5] salt from the reaction mixture.

Safety Notes: Selenium fluorides exhibit extreme sensitivity towards glass; use PFA vessels for all handling. These compounds are air- and moisture-sensitive, requiring strict inert atmosphere conditions throughout the procedure [2].

Protocol 2: Oxidative Fluorination for SeF5− Generation

Objective: Preparation of SeF5− anion from elemental selenium using oxidative fluorination reagent [1].

Materials:

  • Elemental selenium (gray)
  • [FP(NsItBu)3]+[SF5]− (Oxidative fluorination reagent)
  • Anhydrous THF
  • Sealed glass vessel

Procedure:

  • Prepare a THF suspension of [FP(NsItBu)3]+[SF5]− and gray selenium.
  • Heat the mixture in a sealed glass vessel at elevated temperature for 72 hours.
  • Monitor reaction progress by ¹⁹F NMR spectroscopy.
  • Separate elemental sulfur byproduct (formed from complete fluorine transfer).
  • Isolate the SeF5− salt as a white crystalline solid.

Characterization: The ¹⁹F NMR spectrum should show characteristic resonances for an AX4 spin system with a pentet at 55.1 ppm and doublet at 17.4 ppm (²JFF = 29.6 Hz) [1].

Analytical Characterization Techniques
Protocol 3: NMR Spectroscopy Analysis

Objective: Structural characterization of this compound compounds using NMR spectroscopy [1].

Materials:

  • Synthesized this compound compound
  • Deuterated solvent (appropriate for compound solubility)
  • 4 mm PFA-tubes placed into standard 5 mm NMR glass tubes
  • NMR spectrometer with fluorine capability

Procedure:

  • Prepare a homogeneous solution of the sample in an appropriate deuterated solvent.
  • Use PFA-tubes for selenium fluorides to prevent reaction with glass.
  • Acquire ¹⁹F NMR spectrum with sufficient scans for signal-to-noise ratio.
  • Analyze chemical shifts, coupling constants, and integration patterns.
  • For SeF5−, expect an AX4 spin system pattern with characteristic coupling constants around 30 Hz [1].
Protocol 4: X-ray Crystallographic Analysis

Objective: Determination of molecular structure through single-crystal X-ray diffraction [2].

Materials:

  • Single crystals of this compound compound
  • Suitable crystal mounting equipment
  • X-ray diffractometer

Procedure:

  • Grow suitable single crystals through slow evaporation or temperature gradient methods.
  • Mount a crystal of appropriate size on the diffractometer.
  • Collect diffraction data at suitable temperature.
  • Solve the crystal structure using direct methods.
  • Refine the structure to convergence.
  • Analyze molecular geometry, including coordination number and bond parameters.

Application: This technique has been used to report the first crystal structures of well-isolated, undistorted SeF5− and oxotrifluorochalcogenite anions [2].

Experimental Workflow Visualization

G This compound Analysis Workflow Start Start Analysis SamplePrep Sample Preparation (Inert Atmosphere, PFA Vessels) Start->SamplePrep NMR NMR Spectroscopy (19F NMR for Structural Data) SamplePrep->NMR XRD X-ray Crystallography (Molecular Structure) SamplePrep->XRD Vibrational Vibrational Spectroscopy (IR/Raman) SamplePrep->Vibrational DataAnalysis Data Analysis and Structure Refinement NMR->DataAnalysis XRD->DataAnalysis Vibrational->DataAnalysis End Characterization Complete DataAnalysis->End

Structural Relationships Diagram

G This compound Structural Relationships SeIV Selenium(IV) Center SeF5 SeF5⁻ anion (Coordination Number = 6) SeIV->SeF5 Fluorination Oxygen Oxygen Substitution Replaces F atoms SeF5->Oxygen SeOF3 SeOF3⁻ anion (Coordination Number = 4) SeO2F SeO2F⁻ anion SeOF3->SeO2F Further O substitution Oxygen->SeOF3 Pair-wise F replacement by O

Technical Considerations and Limitations

Material Compatibility: Selenium fluorides and oxyfluorides exhibit extreme sensitivity towards glass, requiring the use of PFA vessels (perfluoroalkoxy-copolymer) for all handling [2]. Standard glassware cannot be used with these compounds.

Air and Moisture Sensitivity: These compounds are highly reactive with air and moisture, necessitating all manipulations to be performed under an inert atmosphere of dry argon using specialized techniques [2].

Analytical Challenges: The characterization of selenium oxyfluorides presents specific challenges. While ¹⁹F NMR provides excellent structural information, other techniques such as vibrational spectroscopy (IR and Raman) may require specialized cell designs due to compound reactivity [2].

Conclusion

This guide provides comprehensive analytical protocols for the characterization of this compound compounds, with specific emphasis on structural elucidation through NMR spectroscopy and X-ray crystallography. The experimental workflows emphasize the specialized handling requirements for these reactive compounds, particularly their sensitivity to moisture and incompatibility with glass apparatus.

Future methodological developments will likely focus on expanding the range of analytical techniques applicable to these compounds, including advanced spectroscopic methods and computational approaches to complement experimental data.

References

Handling Selenium Reagents: Safety Precautions

Author: Smolecule Technical Support Team. Date: February 2026

When working with selenium-based reagents like selenium dioxide or selenium oxyfluoride (SeOF₂), specific hazards require strict safety measures. The table below summarizes key safety information.

Selenium Compound Associated Hazards & Risks Recommended Safety Measures

| Selenium Dioxide (SeO₂) | • Toxic if ingested [1] • Forms selenous acid upon contact with water, sweat, or tears [1]Severe skin irritant [1] • May produce malodorous, volatile selenium-containing by-products [1] | • Use in well-ventilated fume hoods [1] • Wear appropriate personal protective equipment (PPE): gloves, lab coat, and safety goggles [1] • Avoid skin and eye contact [1] | | This compound (SeOF₂) | • Highly toxic and corrosive compound • Reacts violently with water, producing hydrofluoric acid (HF) • Severe respiratory irritant | • Handle under an inert, dry atmosphere (e.g., glove box) • Use specialized corrosion-resistant equipment • Never expose to water or moisture • Have calcium gluconate gel (HF antidote) available in the lab |

Suggested Experimental Protocols

While exact protocols for SeOF₂ synthesis are not provided in the search results, the general approach involves the reaction of selenium dioxide (SeO₂) with a fluorinating agent. Here is a generalized workflow for such a synthesis, highlighting critical control points.

G Start Start: Reaction Setup Step1 Step 1: Purify and Dry Reactants (SeO₂, Fluorinating Agent) Start->Step1 Step2 Step 2: Perform Reaction under Inert & Dry Atmosphere Step1->Step2 Step3 Step 3: Control Reaction Temperature Step2->Step3 Step4 Step 4: Purify Crude Product (e.g., Trap-to-Trap Distillation) Step3->Step4 Step5 Step 5: Analyze Product Purity (NMR, FT-IR, Elemental Analysis) Step4->Step5 Hazard CRITICAL: All steps must be performed in a moisture-free environment and behind a safety sash.

Frequently Asked Questions (FAQs)

Q1: Why is controlling moisture so critical in SeOF₂ synthesis? SeOF₂ is highly reactive with water. This hydrolysis reaction is violent and produces hydrofluoric acid (HF), which is highly corrosive and toxic. Strict anhydrous conditions are essential for both safety and reaction success.

Q2: What are the common side reactions and how can I minimize them? A primary concern is the decomposition of the product or its reaction with impurities. To minimize this:

  • Use High-Purity Reagents: Ensure your selenium dioxide and fluorinating agent are of high purity and thoroughly dried before use.
  • Control Stoichiometry: Precisely control the ratio of reactants to avoid an excess of the fluorinating agent, which could lead to over-fluorination or decomposition.
  • Optimize Temperature: Perform the reaction at the lowest effective temperature and avoid local overheating, as high temperatures can promote decomposition pathways.

Q3: My synthetic yield of SeOF₂ is low. What could be the reason? Low yields are often traced to three main issues:

  • Incomplete Reaction: This can be due to impure or wet reactants, incorrect stoichiometry, or insufficient reaction time/temperature.
  • Product Loss During Purification: SeOF₂ can be volatile and may adhere to glass surfaces. Use specialized techniques like trap-to-trap distillation on a vacuum line to minimize losses.
  • Uncontrolled Side Reactions: As mentioned above, the presence of moisture or impurities can lead to decomposition, consuming your product.

References

material compatibility with selenium oxyfluoride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below summarizes the key physical and chemical properties of selenium oxyfluoride based on the available data [1].

Property Value
CAS Number 7783-43-9
Molecular Formula FOSe
Appearance Colorless liquid
Odor Pungent
Melting Point 15.0 °C
Boiling Point 126 °C
Density (at 21.5 °C) 2.8 g/cm³
Reactivity Reacts with water, glass, and silicon [1]. Reacts violently with red phosphorus [1].

Material Compatibility & Safe Handling Guide

The most critical information for your troubleshooting guide is that This compound is highly reactive and attacks common laboratory materials [1]. You must assume materials like glass are incompatible.

Experimental Handling Protocol

For researchers handling this compound, follow this stringent protocol:

  • Material Selection: Avoid all contact with glass, silicon-containing materials, and red phosphorus. Select materials based on known resistance to highly corrosive fluorinating agents. The chart below outlines the decision-making process for material selection and hazard control.

Start Start Material Selection Avoid Avoid: Glass, Silicon, Red Phosphorus Start->Avoid 1. Identify Select Select Corrosion- Resistant Materials Avoid->Select 2. Evaluate Hazard Control Hazards: Fume Hood, PPE, Spill Kit Select->Hazard 3. Implement

  • Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear appropriate acid- and chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat or chemical-resistant apron.
  • Spill Preparedness: Have a dedicated spill kit for hydrofluoric acid-generating compounds, including calcium gluconate gel, which is a specific antidote for fluoride exposure.

Frequently Asked Questions

Q1: What are the immediate first aid measures for a this compound exposure? A1: For skin contact, remove contaminated clothing and immediately wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention, and inform them the compound can cause fluoride poisoning. For eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical care.

Q2: How should I store this compound? A2: Store in a cool, well-ventilated area in a tightly sealed container made of a compatible, corrosion-resistant material (e.g., certain metals or fluorinated polymers). The container must be clearly labeled and kept away from any moisture or incompatible substances.

References

Troubleshooting Guide: Common Issues in SeOF₂ Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines potential problems, their likely causes, and recommended solutions based on general principles of fluorine and selenium chemistry.

Problem Potential Causes Recommended Solutions
Low Product Yield Non-optimal reaction conditions (temperature, stoichiometry, time); presence of impurities or side reactions [1]. Systematically optimize conditions using Design of Experiments (DoE) instead of One-Factor-at-a-Time (OFAT) [1].
Formation of Unwanted Byproducts Over-fluorination; reaction of starting materials or products with moisture [2]. Use precise reagent stoichiometry controlled by syringes/pumps; rigorously exclude moisture using anhydrous solvents, Schlenk line, or glovebox techniques [2].
Reaction Does Not Initiate Inadequate activation energy; unreactive fluorine source; passivated selenium surface. Confirm fluorinating agent reactivity (e.g., AgF, ClOF₃, HOTeF₅) [2]; gently increase reaction temperature while monitoring with appropriate safety measures.
Difficulty in Product Purification Similar boiling points of SeOF₂ and impurities (e.g., SeF₄, SO₂); product decomposition upon heating [2]. Purify using fractional condensation or low-temperature vacuum distillation [2]; identify pure fractions by NMR or Raman spectroscopy.

Advanced Optimization: Design of Experiments (DoE)

For the "Low Product Yield" issue, moving beyond traditional OFAT methods is critical. Design of Experiments (DoE) is a statistical approach that efficiently finds optimal conditions by testing variable interactions [1].

The workflow for implementing DoE in a reaction optimization campaign is as follows:

Start Define Optimization Goal Step1 1. Screening Identify critical variables and their bounds Start->Step1 Step2 2. Optimization Use response surface methodology (RSM) Step1->Step2 Step3 3. Robustness Testing Evaluate sensitivity to small condition changes Step2->Step3 Result Establish Robust and Scalable Process Step3->Result

A powerful alternative is Machine Learning (ML)-guided optimization, such as Bayesian optimization. This method uses data from past experiments to suggest the next most informative conditions to test, dramatically reducing the number of experiments needed. One study showed that such a tool could find optimal conditions by testing less than 0.02% of the total possible configurations [3].

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions when preparing SeOF₂?

    • A1: The primary hazards involve the toxicity and reactivity of both selenium compounds and fluorine-containing reagents. Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Be aware that many related compounds, like HOTeF₅, hydrolyze violently with moisture, producing toxic and corrosive hydrogen fluoride (HF) [2].
  • Q2: Which fluorinating agents are suitable for synthesizing SeOF₂?

    • A2: While specific reagents for SeOF₂ are not detailed, the broader class of pentafluoroorthotellurate (OTeF₅) chemistry uses highly reactive and oxidative transfer reagents. Suitable fluorinating/oxidizing agents likely include ClOTeF₅, Xe(OTeF5)₂, or related electrophilic fluorine sources [2].
  • Q3: How can I monitor the reaction progress and analyze the final product?

    • A3: Multinuclear NMR spectroscopy is a highly effective technique. You should characterize the product using ¹⁹F NMR and ⁷⁷Se NMR. The ¹⁹F NMR spectrum of SeOF₂ would show a specific signature, while ⁷⁷Se NMR can confirm the selenium environment [2] [4].

Experimental Protocol: Concept for SeOF₂ Synthesis and Handling

While a complete, validated procedure is not available, the following concept is based on modern synthetic and analytical techniques for handling volatile and sensitive compounds.

  • Reaction Setup: Assemble the reaction inside an efficient glovebox under an inert atmosphere (Ar/N₂). Use a glass reactor, such as a Schlenk tube, equipped with a Teflon-valve stopcock to isolate the volatile product.
  • Suggested Reaction: Combine high-purity selenium dioxide (SeO₂) with a slight excess of a fluorinating agent in a compatible anhydrous solvent.
  • Reaction Monitoring: periodically collect small headspace samples or use in-situ spectroscopy to track the consumption of starting materials and the formation of SeOF₂.
  • Work-up and Purification: After completion, carefully transfer the crude mixture to a glass vacuum line. Separate SeOF₂ from the reaction mixture using low-temperature vacuum transfer or fractional condensation [2].
  • Analysis: Analyze the purified product using ¹⁹F and ⁷⁷Se NMR spectroscopy to confirm its identity and purity [2] [4].

I hope this technical support resource provides a solid foundation for your work. The systematic application of optimization methodologies like DoE is often the key to overcoming synthetic challenges.

References

managing moisture-sensitive selenium oxyfluoride reactions

Author: Smolecule Technical Support Team. Date: February 2026

Key Safety Information for a Related Compound

The search identified a detailed assessment for selenium hexafluoride (SeF6), which shares some handling characteristics with selenium oxyfluoride due to its reactivity with moisture [1].

Property Detail
Chemical Name Selenium Hexafluoride (SeF₆)
Physical State Colorless, irritating gas [1]
Key Hazard Reacts slowly with moisture, decomposing into hydrogen fluoride (HF) and selenium oxide [1]
Primary Risks Corrosive; severely irritating to skin, eyes, and respiratory tract; can cause respiratory distress and delayed pulmonary edema [1]
Vulnerable Individuals People with respiratory conditions like asthma may be particularly sensitive [1]

Information Gaps and Recommendations

Available search results lack specific experimental protocols, quantitative data, and troubleshooting FAQs for moisture-sensitive this compound reactions. To gather the necessary information, I suggest you:

  • Consult Specialized Databases: Search in-depth chemical safety and handling databases like PubChem, TOXNET, or Reaxys for material safety data sheets (MSDS/SDS) and synthetic chemistry papers.
  • Refine Your Search: Use more specific search terms such as "synthesis of this compound," "handling this compound moisture-free," "Schlenk line techniques for selenium compounds," or "this compound glove box procedures."

Safety Workflow Diagram

Based on the confirmed hazard of moisture reactivity, here is a workflow for safe experimentation. The diagram is generated using Graphviz, with high-contrast colors from the specified palette.

SeleniumSafetyWorkflow Start Start PPE Wear Appropriate PPE: -Acid-resistant gloves -Safety goggles -Lab coat -Fume hood usage Start->PPE Setup Use Anhydrous Conditions: -Glove box -Schlenk line -Dry, inert atmosphere PPE->Setup Reaction Conduct Reaction Setup->Reaction Decomposition Moisture Exposure? Reaction->Decomposition Hazard Hazardous Decomposition: -Forms Hydrogen Fluoride (HF) -Forms Selenium Oxide Decomposition->Hazard Yes End End Decomposition->End No Hazard->PPE Emergency Response

Selenium Compound Moisture Reaction Safety Workflow

References

temperature control in selenium oxyfluoride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Selenium Oxyfluoride Synthesis & Handling

This compound (SeOF₂) is recognized as a specialty solvent in chemical processes [1]. The synthesis involves highly reactive and toxic precursors, requiring stringent safety measures.

Key Hazardous Properties of Reactants and By-products

Compound Formula Key Hazardous Properties Key Handling Requirements
Elemental Selenium Se Low toxicity in elemental form; toxic vapors may be released upon heating [2]. Avoid inhalation of dusts/fumes during heating [2].
Fluorine Gas F₂ Extremely strong oxidizer; highly toxic and corrosive [2]. Use in a specialized, well-ventilated reactor (e.g., copper vessel) [2].
Selenium Hexafluoride SeF₆ Toxic pulmonary irritant; more reactive than sulfur hexafluoride (SF₆) [1]. Hydrolyzes slowly in cold water to produce hazardous fumes [2]. Strictly prevent inhalation [1]. Use closed systems to prevent moisture exposure and fluorine leakage [3] [2].

Reported Synthesis Context A general method for producing selenium fluorides involves passing gaseous fluorine over finely divided selenium in a copper vessel [2]. The specific reaction for selenium hexafluoride is: [ \ce{Se8 + 24F2 -> 8SeF6} ] [1]. This compound is likely synthesized through further reactions of selenium hexafluoride, but precise experimental details are not available in the search results.

Critical Safety Protocols

Given the extreme hazards, the following protocols are essential for any synthesis involving fluorine and selenium compounds.

  • Use a Closed System: Synthesis must be performed in a closed reaction system (e.g., sealed ampoule or specialized reactor) to prevent leakage of fluorine gas and moisture ingress [3] [2].
  • Control Reactivity: A closed system and potentially lower reaction temperatures are required to prevent undesirable side reactions or decomposition of the product [3].
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A fume hood or closed system is mandatory for all procedures [2].
  • Emergency Procedures:
    • Inhalation: Immediately remove the affected person from the exposure source. Establish a clear airway and administer supplemental oxygen. Seek medical attention immediately [2].
    • Skin Contact: Irrigate the affected area with copious volumes of water [2].

Troubleshooting FAQs

Q1: My reaction vessel is experiencing pressure buildup. What should I do? Pressure increases suggest a runaway reaction or decomposition, which could produce toxic and corrosive gases. Ensure your system is designed to safely vent excess pressure. Review temperature controls and reactant addition rates. The reaction should be paused and cooled if safe to do so, and the system should not be opened until stabilized.

Q2: I suspect a leak in my closed system. What are the immediate steps? Assume a hazardous gas release. Evacuate the immediate area and alert personnel. Do not attempt to seal the leak without appropriate breathing apparatus and protective clothing. Ventilate the room extensively if possible, and only allow trained personnel to address the issue.

Q3: The final product yield is low or inconsistent. What could be the cause? Low yields can result from several factors:

  • Incomplete Reaction: The reaction temperature or time may be insufficient.
  • Moisture Contamination: Even small amounts of water can hydrolyze reactants and products. Ensure all equipment is perfectly dry and the system is sealed.
  • Side Reactions: Impurities in selenium or non-optimal fluorine flow rates can lead to by-products.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for planning and executing the synthesis of this compound, emphasizing safety and control points.

Start Start: Plan Synthesis SafetyReview Conduct Safety Review Start->SafetyReview Setup Set Up Apparatus (Closed System, Fume Hood) SafetyReview->Setup LoadReagents Load and Seal Reactants (Selenium, Fluorine Source) Setup->LoadReagents TempRamp Ramp to Reaction Temperature LoadReagents->TempRamp Monitor Monitor Reaction (Pressure, Temperature) TempRamp->Monitor Monitor->Monitor Continue Monitoring Cool Cool Down Monitor->Cool Reaction Complete Purify Purify and Characterize Product Cool->Purify End End Purify->End

Recommendations for Further Information

  • Consult Specialized Literature: Perform a deep search in comprehensive chemistry handbooks such as Brauer's Handbook of Preparative Inorganic Chemistry or the Inorganic Syntheses series.
  • Review Patent Literature: Patents in the field of fluorination or specialty gases sometimes provide detailed working examples.
  • Engage with Experts: Direct consultation with researchers or laboratories specializing in fluorine chemistry is highly advisable due to the significant risks involved.

References

handling corrosive selenium oxyfluoride compounds

Author: Smolecule Technical Support Team. Date: February 2026

Hazards of Selenium Compounds

Selenium compounds are highly toxic and corrosive. The information below for selenium oxychloride (SeOCl₂) provides a useful reference for the potential hazards of similar oxyhalide compounds [1] [2].

Hazard Aspect Details
General Description Colorless to light-colored liquid. Insoluble in water and denser than water. [2]
Acute Health Effects Very toxic; may cause death or permanent injury. Corrosive to skin, eyes, and respiratory tract. Inhalation may cause lung edema. [1] [2]
Systemic Effects May affect the respiratory tract, gastrointestinal tract, central nervous system, and liver. Can cause symptoms like garlic breath, nausea, and dizziness. [1] [3]
Reactivity Reacts violently with water, producing heat, hydrochloric acid, and selenious acid. Reacts explosively with substances like potassium and white phosphorus. [2]

For general laboratory work with selenium compounds (as Se), the NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) are both set at a time-weighted average (TWA) of 0.2 mg/m³ [4].

Safe Handling and Emergency Procedures

Based on the hazards, the following protocols are essential for handling corrosive selenium compounds.

Personal Protective Equipment (PPE)
  • Respiratory Protection: For concentrations up to 1 mg/m³ (as Se), NIOSH recommends specific respirators, ranging from a half-mask respirator to a powered air-purifying respirator (PAPR). For emergency or unknown concentrations, use a self-contained breathing apparatus (SCBA) [4].
  • Skin and Body Protection: Wear positive pressure, full-facepiece SCBA and a fully-encapsulating, chemical-resistant suit for emergency situations [2]. For laboratory work, prevent skin contact with protective gloves and clothing [4].
First Aid Measures
  • Inhalation: Move the victim to fresh air. Provide artificial respiration if not breathing and seek immediate medical attention [1] [2].
  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water [1] [2].
  • Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes [2].
  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek medical attention immediately [1].
Spill Response
  • Isolation: Isolate the spill area for at least 50 meters (150 feet) in all directions [2].
  • Containment: Use dry sand or other non-combustible material to cover the spill, followed by a plastic sheet. Collect the material using clean, non-sparking tools [1].
  • Critical Note: Do not use water and avoid allowing water runoff to contact the spilled material, as this can cause dangerous reactions [2].

Experimental Workflow for Hazardous Materials

The following diagram outlines a general workflow for safely planning and conducting experiments with hazardous materials like selenium compounds, incorporating the safety principles outlined above.

Start Experiment Planning MSDS Consult SDS & Hazard Data Start->MSDS RiskAssess Conduct Risk Assessment MSDS->RiskAssess PPE Select & Don Appropriate PPE RiskAssess->PPE Setup Set Up in Fume Hood PPE->Setup Execute Execute Protocol Setup->Execute Decon Decontaminate Equipment Execute->Decon Waste Dispose of Waste Decon->Waste End Document Process Waste->End

Frequently Asked Questions

  • What should I do if I detect a garlic-like odor in the lab? A garlic odor on the breath can be a sign of selenium exposure [2]. Immediately evacuate the area if the source is unknown, check on colleagues, and report the incident for a health assessment.

  • Why is water not recommended for cleaning up spills of selenium oxychloride? Selenium oxychloride decomposes in water or moist air to form hydrochloric acid and selenious acid, producing heat and corrosive fumes. Using water can intensify the hazard [1] [2].

  • What are the key differences between selenate and selenite in wastewater? Selenate (Se⁺⁶) is highly soluble and difficult to remove with common adsorbents. Selenite (Se⁺⁴) is also soluble but can be adsorbed more easily and has faster reduction kinetics [5]. The form of selenium significantly impacts treatment choice.

References

SeOF2 vs selenoyl fluoride SeO2F2 properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties Comparison

The table below summarizes the key molecular properties of SeOF₂ and SeO₂F₂ based on the information found.

Property SeOF₂ SeO₂F₂
Common Name Selenium oxyfluoride Selenoyl fluoride
Molecular Geometry Likely trigonal pyramidal [1] Tetrahedral [2]
Polarity Polar [3] Polar (nonzero dipole moment) [2]
Intermolecular Forces London dispersion, Dipole-dipole [3] London dispersion, Dipole-dipole [3]
Melting Point Trend Higher than SeO₂F₂ [3] [1] Lower than SeOF₂ [3] [1]
Bond Nature Polar covalent bonds [3] Polar covalent bonds [2]
Formal Charge Minimization Information not located in search results Structure A is identified as optimal [4]

Detailed Analysis of Key Properties

  • Molecular Geometry and Polarity: SeO₂F₂ has a tetrahedral molecular geometry because the central selenium atom is surrounded by four regions of electron density (two oxygen and two fluorine atoms) with no lone pairs [2]. Both molecules possess polar bonds due to electronegativity differences between Se, O, and F atoms, and their asymmetrical shapes mean the bond dipoles do not cancel out, resulting in both molecules having a nonzero dipole moment and being polar overall [3] [2].
  • Intermolecular Forces and Melting Point: SeOF₂ and SeO₂F₂ have London dispersion forces and dipole-dipole interactions in common [3]. The higher melting point of SeOF₂ is attributed to stronger intermolecular forces compared to SeO₂F₂, influenced by its molecular geometry and electron distribution leading to a stronger overall dipole moment [3] [1].

Experimental and Computational Protocols

The search results point to common methods used for characterizing such compounds:

  • Computational Analysis (for Molecular Properties):
    • Method: Density Functional Theory (DFT) and coupled cluster theory [e.g., CCSD(T)] calculations.
    • Typical Workflow:
      • Geometry Optimization: Determine the most stable molecular structure.
      • Property Calculation: Derive electronic properties, bond dissociation energies, and vibrational frequencies.
      • Analysis: Calculate formal charges to identify the most stable Lewis structure [4] and determine bond polarity.

The following diagram illustrates this computational workflow:

G start Start Molecular Modeling step1 Build Initial Lewis Structure start->step1 step2 Geometry Optimization (DFT/CCSD(T)) step1->step2 step3 Property Calculation (Dipole, BDEs, Vibrations) step2->step3 step4 Formal Charge Analysis step3->step4 result Final Optimized Structure and Properties step4->result

  • Vibrational Spectroscopy (for Identification):
    • Method: Infrared (IR) and Raman Spectroscopy.
    • Purpose: To obtain experimental vibrational spectra for comparison with computational predictions and to identify characteristic bonds and functional groups [5].

Considerations for Research Application

It is important to note that the search results primarily discuss the fundamental physicochemical properties of SeOF₂ and SeO₂F₂. I was unable to find specific information regarding their:

  • Bioactivity: Data on interactions with biological targets, signaling pathways, or efficacy in drug development is absent.
  • Toxicity and Handling: No specific safety data or exposure limits for these selenium compounds were located, though one source mentions that decomposed SF₆ byproducts (which include other S/O/F compounds) can be hazardous [6].
  • Performance in Applied Settings: Information on stability, solubility in pharmaceutical solvents, or synthetic utility in forming other compounds is not covered.

How to Proceed with Further Research

The information from this search provides a solid foundation for understanding the intrinsic properties of these molecules. To evaluate their potential for drug development:

  • Consult Specialized Databases: Search pharmaceutical and toxicology databases for any bioactivity or toxicity data on these specific compounds.
  • Explore Analogous Compounds: Look into the properties and applications of well-known compounds with similar structures, such as sulfonyl fluorides (e.g., SO₂F₂), which are used in chemical biology and drug discovery.
  • Consider Synthetic Feasibility: Investigate the current literature on the synthesis and handling of selenium-based molecules to assess practical challenges.

References

comparison of selenium oxyfluoride with thionyl fluoride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Structure

The table below provides a direct comparison of their fundamental properties.

Property Selenium Oxyfluoride (SeOF₂) Thionyl Fluoride (SOF₂)
Chemical Formula F₂OSe [1] F₂OS [2]
Molar Mass 132.967 g·mol⁻¹ [1] 86.06 g·mol⁻¹ [2]
Appearance Colourless fuming liquid [1] Colourless gas [2]
Boiling Point 125 °C [1] -43.8 °C [2]
Melting Point Information not located in search results -110.5 °C [2]
Molecular Symmetry Distorted pyramidal (Cs) [3] Distorted pyramidal (Cs) [2]
Dipole Moment 3.18 ± 0.02 D [1] Information not located in search results

Synthesis and Experimental Protocols

Both compounds can be synthesized through several established methods.

This compound (SeOF₂) Synthesis
  • From Selenium Oxychloride: Reacting selenium oxychloride (SeOCl₂) with potassium fluoride (KF) [1]. > Protocol: The reaction is typically carried out by combining the two reactants to yield SeOF₂ and potassium chloride (KCl) [1].
  • From Selenium Tetrafluoride: It can be produced by the reaction of selenium tetrafluoride (SeF₄) with water or selenium dioxide (SeO₂) [1]. > Protocol: The reaction with water yields SeOF₂ and hydrogen fluoride (HF); the reaction with selenium dioxide directly produces SeOF₂ [1].
  • From Selenium Dioxide and Sulfur Tetrafluoride: Reacting SeO₂ with SF₄ produces SeOF₂ and SOF₂ [1].
Thionyl Fluoride (SOF₂) Synthesis
  • From Thionyl Chloride: A common synthesis involves the reaction of thionyl chloride (SOCl₂) with a fluoride source like antimony trifluoride (SbF₃) [2]. > Protocol: Combining three moles of SOCl₂ with two moles of SbF₃ yields three moles of SOF₂ and two moles of SbCl₃ [2].
  • From Sulfur Dioxide: It can also arise from the fluorination of sulfur dioxide (SO₂), for example, using phosphorus pentafluoride (PF₅) to yield SOF₂ and phosphoryl fluoride (POF₃) [2].
  • As a Decomposition Product: Thionyl fluoride is formed as a fleeting intermediate during the decomposition of sulfur hexafluoride (SF₆) in electrical discharges, via the hydrolysis of sulfur tetrafluoride (SF₄) [2].

The synthesis pathways are summarized in the diagram below.

G A SeOCl₂ + KF G This compound (SeOF₂) A->G B SeF₄ + H₂O (or SeO₂) B->G C SeO₂ + SF₄ C->G H Thionyl Fluoride (SOF₂) C->H Co-produces D SOCl₂ + SbF₃ D->H E SO₂ + PF₅ E->H F SF₆ Decomposition (via SF₄ hydrolysis) F->H

Figure 1. Synthesis Pathways for SeOF₂ and SOF₂

Chemical Reactivity and Applications

Their chemical behavior differs significantly, leading to different uses.

Aspect This compound (SeOF₂) Thionyl Fluoride (SOF₂)
Hydrolysis Information not located in search results Readily hydrolyzes with water to sulfur dioxide and hydrogen fluoride [2].

| Key Reactions | - With XeF₂: Forms Xe(OSeF₅)₂ [1].

  • With F₂ & KF: Forms pentafluoroselenium hypofluorite species [1]. | Largely of theoretical interest; a product of SF₆ degradation. Not generally useful for halogenation [2]. | | Primary Applications | Used as specialty solvents [1]. Its derivatives (OSeF₅) are of interest as ligands [4]. | Mainly studied due to its role as a degradation product of SF₆ in electrical equipment [2]. |

Key Comparative Insights

  • Stability and State: The dramatic difference in boiling points (125°C for SeOF₂ vs. -43.8°C for SOF₂) means SeOF₂ is a liquid at room temperature, while SOF₂ is a gas. This reflects stronger intermolecular forces in the heavier selenium compound [1] [2].
  • Reactivity: SeOF₂ shows utility in forming novel compounds with xenon and other complex anions [1] [4]. In contrast, SOF₂ is more notable for its hydrolysis and as an unstable byproduct [2].
  • Toxicity and Handling: Both compounds require careful handling. SeOF₂ is a fuming liquid [1], and SOF₂ is highly toxic, hydrolyzing to produce hazardous hydrogen fluoride [2].

References

reactivity comparison selenium oxyfluoride sulfur analogs

Author: Smolecule Technical Support Team. Date: February 2026

Selenium vs. Sulfur: Key Reactivity Differences

The core difference lies in the reversibility of their redox reactions, particularly with oxygen. Selenium, in the form of selenocysteine (Sec), strongly resists permanent oxidation, whereas cysteine (Cys) is easily over-oxidized to irreversible forms [1].

The table below summarizes the key comparative properties:

Property Selenium Sulfur Biological & Chemical Implication
Redox Reversibility High; selenenic acids (Se-OH) are readily reduced back to selenols (Se-H) [1]. Low; cysteine-sulfenic acid (S-OH) is prone to over-oxidation to sulfinic (SO₂H) and sulfonic (SO₃H) acids, which are irreversible under physiological conditions [1]. Selenoenzymes like GPX are robust catalysts under oxidative stress; Cys-mutants are rapidly inactivated [1].
Nucleophilicity Superior nucleophile [1] [2]. Good nucleophile, but less so than selenium. Accelerates the rate of attack on electrophiles (e.g., in acyl-transfer reactions) [1].
Behavior upon H₂O₂ Exposure (in model nucleobases) Forms reversible intermediates (diselenide, seleninic acid) that can be reduced by agents like glutathione [2]. Leads to irreversible desulfurization, forming the oxo-product (e.g., uracil from thiouracil) [2]. 2-Selenouridine in tRNA may offer resistance to oxidative inactivation, analogous to selenoproteins [2].

This redox reversibility can be visualized in the catalytic cycle of a selenoenzyme like Glutathione Peroxidase (GPX), which is protected from irreversible inactivation.

GPX_Cycle Sec_SeH GPX (Sec-SeH) Sec_SeOH GPX (Sec-SeOH) Sec_SeH->Sec_SeOH 1. ROOH Oxidation Selenenylamide Selenenylamide (Stable Intermediate) Sec_SeOH->Selenenylamide 2. Cyclization Selenenylamide->Sec_SeH 3. GSH Reduction GSSG GSSG GSH GSH GSSG->GSH (By other cellular systems)

Diagram 1: Protective redox cycle of selenocysteine in GPX, preventing irreversible oxidation.

In contrast, the sulfur analog follows a path to irreversible inactivation.

Cys_Inactivation Cys_SH Cys-Mutant (Cys-SH) Cys_SOH Cys-Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH ROOH Oxidation Cys_SO2H Cys-Sulfinic Acid (Cys-SO₂H) Cys_SOH->Cys_SO2H Further Oxidation Dehydroalanine Dehydroalanine Cys_SOH->Dehydroalanine β-elimination Cys_SO3H Cys-Sulfonic Acid (Cys-SO₃H) Cys_SO2H->Cys_SO3H Further Oxidation

Diagram 2: Irreversible oxidation pathways of cysteine, leading to enzyme inactivation.

Supporting Experimental Evidence

The general reactivity principles are supported by concrete experimental data:

  • Study on Model Nucleobases: A comparative study of 2-thiouracil-5-carboxylic acid (s²c⁵Ura) and its selenium analog 2-selenouracil-5-carboxylic acid (se²c⁵Ura) demonstrated that treatment with H₂O₂ led to irreversible desulfurization of the sulfur compound. In contrast, the selenium compound formed reversible oxidation products (diselenide, seleninic acid), which were readily reduced back by antioxidants like glutathione and ascorbate [2].
  • Evidence from Enzymology: Definitive in vivo evidence comes from studies on GPX4. Mouse embryonic fibroblast cells expressing a cysteine-mutant of GPX4 underwent peroxide-induced ferroptosis (a form of cell death), while cells with the wild-type selenoenzyme were protected. Mass spectrometry confirmed the Cys-mutant was overoxidized to sulfinic and sulfonic acid forms [1].
  • Computational Insights: Density Functional Theory (DFT) calculations on chalcogen-substituted molecules show that selenium-for-oxygen replacement results in a greater red-shift in absorption wavelength and enhanced spin-orbit coupling compared to sulfur, indicating more favorable photophysical properties for processes like intersystem crossing [3].

How to Proceed with Your Specific Comparison

To build a direct comparison guide for selenium oxyfluoride and its sulfur analogs, I suggest these approaches:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or detailed queries on PubMed and Google Scholar with specific terms such as "this compound synthesis," "this compound reactivity," and "this compound vs sulfuryl fluoride."
  • Consult Fundamental Texts: Standard inorganic chemistry textbooks and reference works like "Comprehensive Inorganic Chemistry II" often contain dedicated chapters comparing group 16 elements (O, S, Se, Te).
  • Analyze Molecular Properties: Even without direct experimental data, you can infer key reactivity differences by comparing calculated or established properties like bond energies, dipole moments, and Lewis acidity/basicity between SeO₂F₂ and SO₂F₂.

References

spectroscopic analysis validation for selenium oxyfluoride

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols for Selenium Oxyfluorides

The following table consolidates quantitative data and methodologies from recent research that you can use as a basis for comparison.

Compound / System Experimental Method Key Data / Results Experimental Protocol Summary
SeF5, SeOF3 Single-crystal X-ray Diffraction [1] First crystal structures of isolated, undistorted SeF5 and SeOF3 anions. Salts synthesized from SeF4 and AgF, followed by metathesis. Air/moisture-sensitive materials handled under argon using Schlenk techniques and PFA vessels [1].
SeFn, SeOFn, SeO2Fn CCSD(T) Quantum Chemical Calculations [2] Bond dissociation energies (BDEs), e.g., Se–F BDEs in SeFn range 27-93 kcal/mol; fluoride affinities range 15.0-80.7 kcal/mol. Calculations performed at coupled cluster CCSD(T) theory level extrapolated to complete basis set limit, with corrections for core-valence and relativistic effects [2].
FeSe Dimers, Li2Se Se Valence-to-Core XES & HERFD-XAS [3] Se VtC XES sensitive to covalent bonding; Kβ HERFD-XAS sensitive to Fe oxidation state, with experimental resolution ~1.5 eV. Solid samples diluted in BN, measured at ~20 K. Successive fast scans on fresh spots to mitigate radiation damage. Spectra processed and fit with pseudo-Voigt functions [3].

Analytical Technique Workflow

The methodology for characterizing selenium compounds often involves a multi-technique approach. The diagram below outlines a potential workflow for the spectroscopic analysis of a selenium oxyfluoride, integrating the techniques discussed.

This compound Analysis Workflow Sample Synthesis & Preparation Sample Synthesis & Preparation Structural Analysis Structural Analysis Sample Synthesis & Preparation->Structural Analysis e.g., Schlenk techniques Vibrational Spectroscopy Vibrational Spectroscopy Structural Analysis->Vibrational Spectroscopy Obtain molecular structure X-ray Spectroscopy X-ray Spectroscopy Vibrational Spectroscopy->X-ray Spectroscopy Identify functional groups Computational Modeling Computational Modeling X-ray Spectroscopy->Computational Modeling Probe electronic structure Data Correlation & Validation Data Correlation & Validation Computational Modeling->Data Correlation & Validation Predict properties Final Report Final Report Theoretical Calculations Theoretical Calculations Theoretical Calculations->Data Correlation & Validation Compare with experiment

A Guide to Building Your Comparison

Since a direct template is unavailable, you can construct a rigorous comparison guide by synthesizing information from the foundational studies. Here is a recommended approach:

  • Define Comparison Criteria: Establish clear parameters for evaluation. These should include sensitivity (e.g., detection limits for different Se species), structural resolution (ability to distinguish between SeOF3 and SeO2F), accuracy/precision of quantitative data, and sample handling requirements (e.g., need for cryogenic or inert conditions as noted in several studies [1] [3]).
  • Leverage Existing Data for Benchmarks: Use the thermochemical values (BDEs, fluoride affinities) from computational studies [2] as theoretical benchmarks. Compare how well different spectroscopic methods, such as X-ray vs. vibrational spectroscopy, can reproduce or are consistent with these calculated properties.
  • Highlight Technical Trade-offs: Your guide should objectively discuss trade-offs. For instance, while X-ray spectroscopy provides unparalleled electronic and structural insight [3], it requires synchrotron radiation and careful management of radiation damage. In contrast, vibrational spectroscopy is more accessible but may offer less specific information for complex mixtures.
  • Incorporate Computational Data: Treat high-level computational data [2] as a key "alternative" in your comparison. Evaluate the agreement between experimental results (e.g., observed vibrational frequencies, X-ray emission lines) and theoretically predicted values.

References

coordination chemistry comparison selenium oxyfluorides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Selenium Oxyfluorides

The table below summarizes key structural and thermochemical properties of common selenium(IV) oxyfluoride anions, which are central to their coordination behavior.

Anion Coordination Number (CN) of Se Molecular Geometry Key Thermochemical Data (Bond Dissociation Energies - BDEs) Fluoride Affinity (kcal/mol)

| SeF₅⁻ | 6 [1] | Undistorted (ideal C4v) in isolated monomer; can be distorted in crystal structures [1] | Adiabatic Se-F BDE: 27 kcal/mol (SeF₅⁻) [2] Diabatic Se-F BDE: 88 kcal/mol (SeF₅⁻) [2] | 80.7 (for SeF₆) [2] | | SeOF₃⁻ | 4 [1] | Derived from oxotrifluoro-chalcogenite structure [1] | Adiabatic Se-F BDE (in SeOFₙ): 20-88 kcal/mol [2] Adiabatic Se-O BDE (in SeOFₙ): 23-107 kcal/mol [2] | Information not specified in search results | | SeO₂F⁻ | Information not specified in search results | Information not specified in search results | Adiabatic Se-F BDE (in SeO₂Fₙ): 20-88 kcal/mol [2] Adiabatic Se-O BDE (in SeO₂Fₙ): 23-107 kcal/mol [2] | Information not specified in search results |

> Note on BDEs: The adiabatic BDEs are required for thermochemical calculations (e.g., reaction enthalpies), while the higher diabatic BDEs are more relevant for considering bond strength and kinetic stability, as they represent the energy required to break a bond without allowing the molecular geometry to relax [2].

Experimental Synthesis and Characterization

Here are detailed methodologies for the synthesis and analysis of these compounds, as cited in the literature.

Synthesis of [PNP][SeF₅] and [PNP][SeOF₃]
  • Principle: This protocol involves the synthesis of the pentafluoridoselenate(IV) anion ([SeF₅]⁻) and its subsequent controlled hydrolysis to form the trifluoridooxidoselenate(IV) anion ([SeOF₃]⁻) [1].
  • Materials:
    • Precursors: Selenium tetrafluoride (SeF₄), silver fluoride (AgF), [PNP]Cl (where PNP⁺ = bis(triphenylphosphoranylidene)ammonium cation) [1].
    • Solvent: Dichloromethane (CH₂Cl₂) [1].
    • Equipment: Inert atmosphere (dry argon) glovebox or Schlenk line; flame-dried glassware or PFA (perfluoroalkoxy copolymer) vessels due to the extreme sensitivity of the fluorides to glass [1].
  • Procedure:
    • Synthesis of [PNP][SeF₅]: React SeF₄ with one equivalent of AgF to form Ag[SeF₅]. Subsequently, react this with an equimolar amount of [PNP]Cl. Insoluble AgCl precipitates, leaving [PNP][SeF₅] in solution [1].
    • Synthesis of [PNP][SeOF₃]: Single crystals of [PNP][SeOF₃]·CH₂Cl₂ are obtained by the controlled hydrolysis of [PNP][SeF₅] in CH₂Cl₂ solution with trace amounts of water [1].
  • Characterization:
    • X-ray Crystallography: Used to determine the crystal structure of the isolated, undistorted SeF₅⁻ anion and the SeOF₃⁻ anion [1].
    • NMR Spectroscopy: Multinuclear NMR (e.g., ¹⁹F, ⁷⁷Se) is performed, often using specialized PFA tubes to handle the reactive fluorides [1].
Oxidative Fluorination Using an SF₅⁻ Reagent
  • Principle: This modern method uses a thermally stable salt of the pentafluoridosulfate(1-) anion (SF₅⁻) as an oxidative fluorination reagent to generate SeF₅⁻ and TeF₅⁻ directly from the elemental chalcogens [3].
  • Materials:
    • Reagent: [FP(NsIᵗBu)₃]⁺[SF₅]⁻ (a thermally stable SF₅⁻ salt) [3].
    • Precursors: Elemental selenium (gray) or tellurium [3].
    • Solvent: Tetrahydrofuran (THF) [3].
  • Procedure:
    • Heat a THF suspension of the SF₅⁻ salt and elemental selenium in a sealed glass vessel for three days [3].
    • The reaction proceeds with complete fluorine transfer, forming the SeF₅⁻ anion and elemental sulfur as a side product [3].
  • Characterization:
    • ¹⁹F NMR Spectroscopy: The formation of SeF₅⁻ is confirmed by its characteristic AX₄ spin system signals (a pentet and a doublet) at 55.1 ppm and 17.4 ppm, with a coupling constant of ²J₍F-F₎ = 29.6 Hz [3].

Selenium Oxyfluoride Synthesis Workflow

The diagram below outlines the two primary synthetic pathways for this compound anions.

G cluster_path1 Pathway 1: From SeF₄ cluster_path2 Pathway 2: Oxidative Fluorination Start Start: Synthetic Objective P1_Step1 Reaction of SeF₄ with AgF Start->P1_Step1  Target: SeF₅⁻/SeOF₃⁻ P2_Step1 React Elemental Selenium with [SF₅]⁻ Salt Start->P2_Step1  Target: SeF₅⁻ from Se⁰ P1_Step2 Formation of Ag[SeF₅] P1_Step1->P1_Step2 P1_Step3 Metathesis with [PNP]Cl P1_Step2->P1_Step3 P1_Product Product: [PNP][SeF₅] P1_Step3->P1_Product P1_Hydrolysis Controlled Hydrolysis P1_Product->P1_Hydrolysis Analysis Characterization: X-ray Crystallography, ¹⁹F NMR P1_Product->Analysis P1_FinalProduct Product: [PNP][SeOF₃] P1_Hydrolysis->P1_FinalProduct P1_FinalProduct->Analysis P2_Step2 Heating in THF (Sealed Vessel) P2_Step1->P2_Step2 P2_Product Product: [SeF₅]⁻ Salt P2_Step2->P2_Product P2_Product->Analysis

Relevance in Drug Development and Research

While direct references to selenium oxyfluorides in approved drugs are not found in the search results, their relevance to the pharmaceutical field stems from several key areas:

  • Role of Fluorine in Medicinal Chemistry: The introduction of fluorine or fluorinated functional groups into organic molecules is a cornerstone of modern drug design. These groups can improve metabolic stability, enhance membrane permeability, and modulate lipophilicity and bioavailability [3]. Selenium oxyfluorides, as a source of such fluorinated moieties, are therefore of high interest.
  • Novel Fluorinated Building Blocks: Research is actively exploring selenium oxyfluorides as attractive building blocks for synthetic chemistry due to their steric bulk and strong electron-withdrawing properties. For instance, derivatization of analogous tellurium compounds has been shown to provide "access to a new class of fluorinated building blocks" for organic molecules [3].
  • Advanced Analytical Techniques: The characterization of these compounds and their potential interactions relies on sophisticated methods like X-ray crystallography and multinuclear NMR spectroscopy (especially ¹⁹F and ⁷⁷Se) [1] [3]. These are the same techniques used in drug development for elucidating the structure of new chemical entities and studying ligand-target interactions.

References

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Hydrogen Bond Acceptor Count

3

Exact Mass

133.90824 g/mol

Monoisotopic Mass

133.90824 g/mol

Heavy Atom Count

4

UNII

U8FGC2C7TN

Wikipedia

Selenyl difluoride
Seleninyl_fluoride

Dates

Last modified: 08-10-2024

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